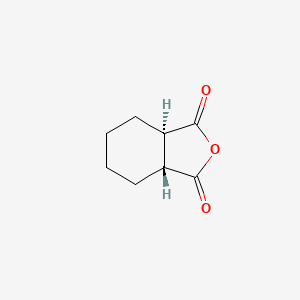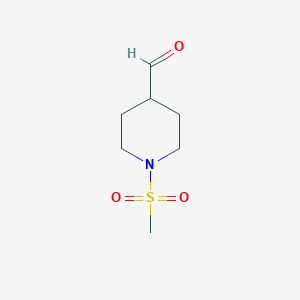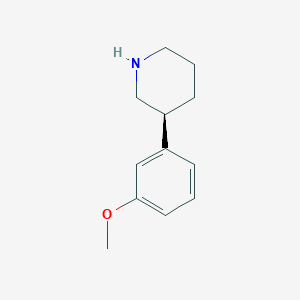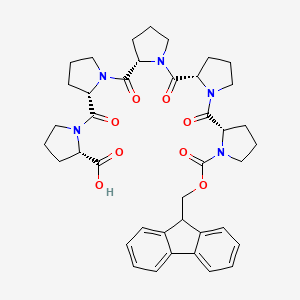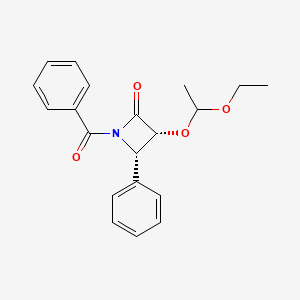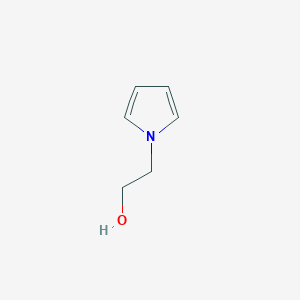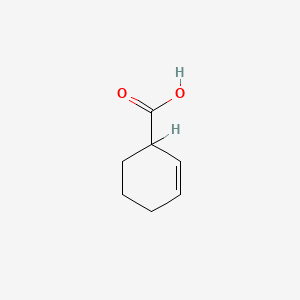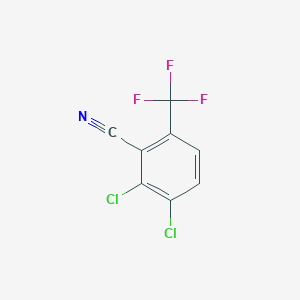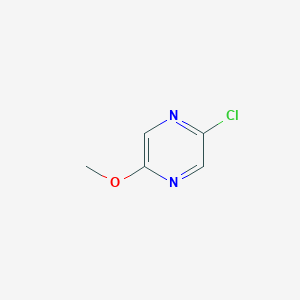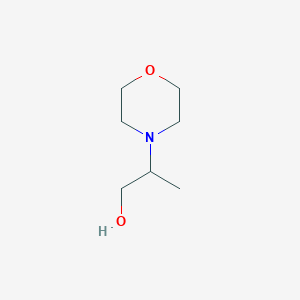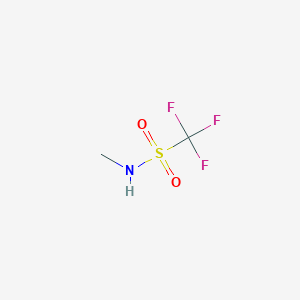
N-Methyltrifluoromethanesulfonamide
Übersicht
Beschreibung
N-Methyltrifluoromethanesulfonamide is a chemical compound with the molecular formula C₂H₄F₃NO₂S. It is known for its strong electron-withdrawing trifluoromethanesulfonyl group, which imparts unique chemical properties. This compound is used as an intermediate in the synthesis of various chemicals and has applications in organic synthesis, catalysis, and other fields.
Wissenschaftliche Forschungsanwendungen
N-Methyltrifluoromethanesulfonamide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds.
Biological Research: It has applications in the study of enzyme inhibition and protein interactions due to its ability to form strong hydrogen bonds.
Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
Mode of Action
It has been shown that N-Methyltrifluoromethanesulfonamide exists as an equilibrium mixture of monomers and cyclic dimers in the gas phase and in a low-polarity inert solvent .
Biochemical Pathways
It is crucial to understand the affected pathways and their downstream effects to fully comprehend the biological activity of this compound .
Pharmacokinetics
These properties are critical for understanding the bioavailability of this compound .
Result of Action
Understanding these effects is crucial for elucidating the therapeutic potential and safety profile of this compound .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound .
Biochemische Analyse
Biochemical Properties
N-Methyltrifluoromethanesulfonamide plays a significant role in biochemical reactions, particularly in the formation of hydrogen bonds. It acts as a strong hydrogen bond donor, which allows it to interact with various enzymes, proteins, and other biomolecules. For instance, in protophilic solvents, this compound forms solvate complexes with monomers and open-chain dimers . These interactions are crucial for understanding the compound’s behavior in different biochemical environments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound forms stable complexes in protophilic solvents, which can persist over time and continue to affect cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Methyltrifluoromethanesulfonamide can be synthesized through several methods. One common method involves the reaction of methylamine with chlorotrifluoromethane, followed by hydrolysis of the resulting this compound chloride . Another method involves the reaction of methylamine hydrochloride with trifluoromethanesulfonic anhydride in the presence of triethylamine in dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyltrifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethanesulfonyl group.
Hydrogen Bonding: It forms strong hydrogen bonds with amines and amides, which can influence its reactivity and interactions with other molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonamides.
Vergleich Mit ähnlichen Verbindungen
- Triflamides
- Sulfonimidates
- Triflimides
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NO2S/c1-6-9(7,8)2(3,4)5/h6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOCNCZJDBTBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500177 | |
| Record name | 1,1,1-Trifluoro-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34310-29-7 | |
| Record name | 1,1,1-Trifluoro-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-N-methyl-methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the nature of self-association in N-Methyltrifluoromethanesulfonamide?
A1: this compound exhibits self-association both in the gas phase and in inert solvents like Carbon Tetrachloride (CCl4) and Cyclohexane (C6H12). This self-association primarily occurs through the formation of cyclic dimers due to intermolecular hydrogen bonding. [, ]
Q2: How strong is the hydrogen bond donating ability of this compound compared to other similar compounds?
A2: Studies using solvatochromism have shown that this compound acts as a strong hydrogen-bond donor. [, ] Its proton-donating ability is even more pronounced in derivatives like N-(1-trifluoromethylsulfonylamino-2,2,2-trichloroethyl)-acrylamide and trifluoro-N-(2-phenylacetyl)methanesulfonamide. [, ] The presence of electron-withdrawing groups like trifluoromethyl and trichloromethyl enhances the acidity of the N-H bond, making these compounds stronger proton donors.
Q3: What is unique about the hydrogen bonding observed in this compound complexes?
A3: Theoretical studies reveal that solvate H-complexes formed by the cyclic dimer of this compound with aprotic protophilic media often exhibit bifurcated hydrogen bonds. [, ] This means that one hydrogen atom is involved in a hydrogen bond with two acceptor atoms simultaneously.
Q4: Can you provide information on the structure of this compound?
A4: While the provided research abstracts do not explicitly mention the molecular formula or weight of this compound, they focus on its structural aspects relating to hydrogen bonding and solvation. Further research is needed to obtain specific spectroscopic data.
Q5: Are there any computational studies on this compound?
A5: Yes, computational chemistry has been employed to study the energetics and structure of this compound. For instance, theoretical calculations were used to determine the energy of formation of its acyclic dimer. [] Molecular modeling techniques can further provide insights into its interactions with other molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
